![molecular formula C13H22O5 B13115380 tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)
tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate: is a chemical compound with the molecular formula C13H22O5. It is characterized by a dioxane ring structure with a formyl group and a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl 2-[(4S,6R)-6-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]acetate with an oxidizing agent to introduce the formyl group. Common oxidizing agents used include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ester derivatives
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules.
Medicine: The compound is used in the development of drug candidates, particularly those targeting metabolic and cardiovascular diseases. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis .
Industry: In the materials science industry, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its ability to undergo various chemical reactions, leading to the formation of bioactive molecules. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid .
Molecular Targets and Pathways:
Nucleophilic Addition: The formyl group can react with nucleophiles to form various adducts.
Hydrolysis: The ester group can be hydrolyzed to release carboxylic acids, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
- tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- tert-Butyl 2-[(4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- tert-Butyl 2-[(4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Uniqueness: tert-Butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its specific stereochemistry and the presence of both a formyl group and a tert-butyl ester group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H22O5 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10+/m0/s1 |
Clave InChI |
JEFQIIXBSQLRTF-VHSXEESVSA-N |
SMILES isomérico |
CC1(O[C@@H](C[C@@H](O1)C=O)CC(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


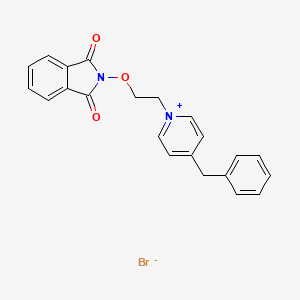
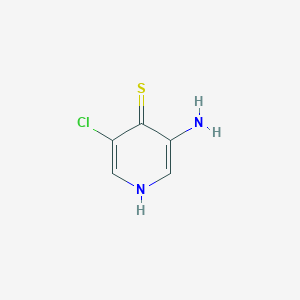

![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
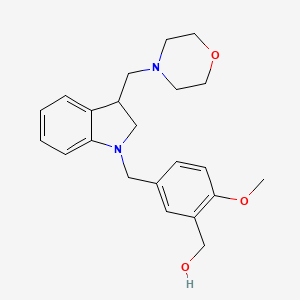
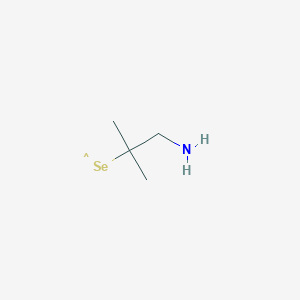

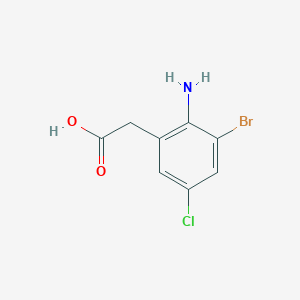
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
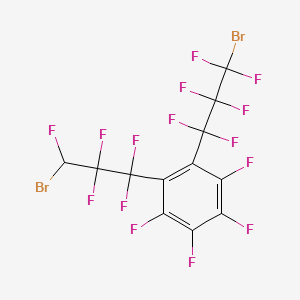
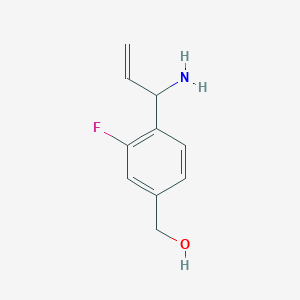
![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
